molecular formula C21H22N2O3 B11370673 2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole

2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole

Cat. No.: B11370673
M. Wt: 350.4 g/mol
InChI Key: BCIICLAGQISZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the final cyclization to form the benzoxazole ring. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Methoxyphenyl Group: This step often involves the use of 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

    Cyclization to Form Benzoxazole Ring: The final step involves cyclization using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body, such as G-protein coupled receptors (GPCRs) or ion channels.

    Inhibiting Enzymes: Acting as an inhibitor of enzymes involved in key biological processes.

    Modulating Pathways: Affecting signaling pathways related to inflammation, pain, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(4-Methoxyphenyl)acetyl]piperazin-4-yl}-1,3-benzoxazole: Similar structure but with a piperazine ring instead of a piperidine ring.

    2-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-4-yl}-1,3-benzoxazole: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-{1-[(4-Methoxyphenyl)acetyl]piperidin-4-yl}-1,3-benzoxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C21H22N2O3/c1-25-17-8-6-15(7-9-17)14-20(24)23-12-10-16(11-13-23)21-22-18-4-2-3-5-19(18)26-21/h2-9,16H,10-14H2,1H3

InChI Key

BCIICLAGQISZEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.